molecular formula C21H20NOP B14301361 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one CAS No. 114196-60-0

1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one

Cat. No.: B14301361
CAS No.: 114196-60-0
M. Wt: 333.4 g/mol
InChI Key: PPCBEQYCCWUFMS-UHFFFAOYSA-N
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Description

1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one is a chemical compound with the molecular formula C21H19OP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .

Scientific Research Applications

1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive phosphorus center .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one include:

Uniqueness

What sets this compound apart is its specific arrangement of the triphenylphosphoranylidene group and the propan-2-one backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

114196-60-0

Molecular Formula

C21H20NOP

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(triphenyl-λ5-phosphanylidene)amino]propan-2-one

InChI

InChI=1S/C21H20NOP/c1-18(23)17-22-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17H2,1H3

InChI Key

PPCBEQYCCWUFMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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